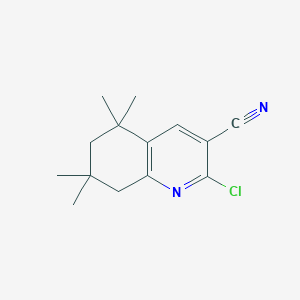

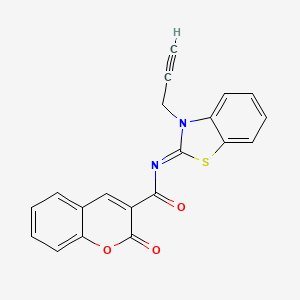

![molecular formula C13H9N5O B2633222 7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile CAS No. 184591-13-7](/img/structure/B2633222.png)

7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

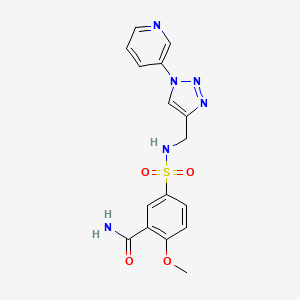

“7-Amino-5-oxo-2-phenyl-5,8-dihydro(1,2,4)triazolo[1,5-a]pyridine-6-carbonitrile” is a novel compound that has been synthesized and characterized . It has been evaluated for its binding affinity and selectivity towards hA1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .

Synthesis Analysis

The compound was synthesized as part of a series of novel 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles . The exact synthesis process is not detailed in the available resources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.24 . It has a predicted boiling point of 580.8±60.0 °C and a predicted density of 1.50±0.1 g/cm3 . The pKa value is predicted to be 1.79±0.20 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : A study by Divate and Dhongade-Desai (2014) demonstrated the microwave-assisted synthesis of 7-amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile derivatives, highlighting an efficient, green synthetic method with high yields. The compounds were subjected to QSAR (Quantitative Structure-Activity Relationship) analysis for predicting biological activities, with one derivative showing promise as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).

- Regioselective On-Water Synthesis : Gol et al. (2019) explored an efficient and regioselective on-water synthesis method for variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles. This method offers advantages like the use of water as an environmentally friendly solvent, short reaction times, and simple workup procedures, often not requiring further purification (Gol, Khatri, & Barot, 2019).

Biological and Pharmacological Applications

- Antimicrobial Activity : Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 7-Amino-5-oxo-2-phenyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile moiety, revealing their potential in antimicrobial activity. The synthesized compounds demonstrated significant activity against various microbial strains (Abdel-Monem, 2010).

- Adenosine Receptor Binding Studies : Shaik et al. (2019) synthesized and characterized novel 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles for their binding affinity and selectivity towards human adenosine receptors (ARs). Some compounds exhibited high affinity and selectivity for hA1 AR, indicating the potential of these compounds as potent and selective hA1 AR antagonists (Shaik et al., 2019).

Propiedades

IUPAC Name |

7-amino-5-oxo-2-phenyl-8H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O/c14-7-9-10(15)6-11-16-12(17-18(11)13(9)19)8-4-2-1-3-5-8/h1-5H,6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFLIUQAHUFFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N2C1=NC(=N2)C3=CC=CC=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

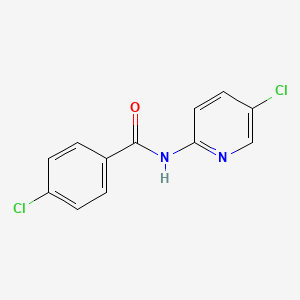

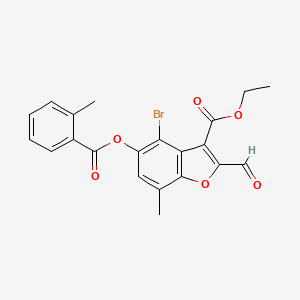

![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)

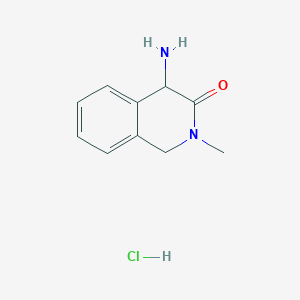

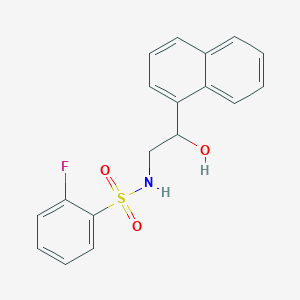

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)

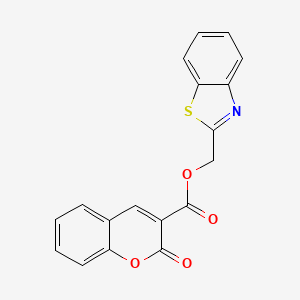

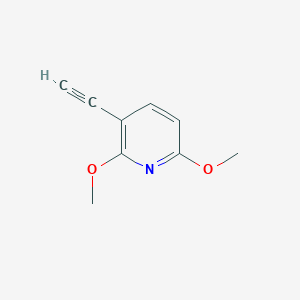

![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2633145.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)